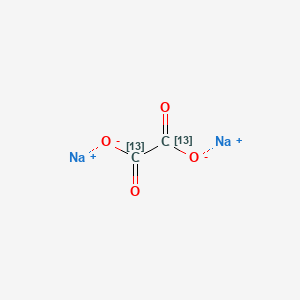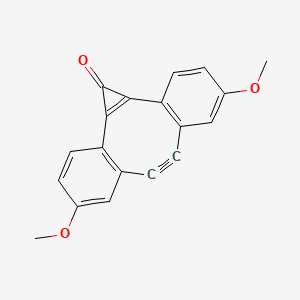
Fl-DIBO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorogenic dibenzocyclooctyne (Fl-DIBO) is a selective and high sensitivity fluorescent probe used in click chemistry. It reacts rapidly with azide compounds to form highly fluorescent products with a maximum emission wavelength of 469 nm and excitation wavelength of 363 nm . This compound is particularly useful for labeling diazo-tagged proteins without detectable background signal interference .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation method involves resuspending the protein with 1×PBS (pH 7.4) and incubating with NHS-activated ester (25 mM in DMSO) overnight at room temperature . The labeled proteins are then co-incubated with Fl-DIBO (25-500 μM) at 37°C for 18 hours .
Industrial Production Methods
The industrial production of fluorogenic dibenzocyclooctyne involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically produced in solid form, with a light yellow to yellow appearance . It is stored at 4°C, protected from light, and can be dissolved in solvents like DMSO for use .
Análisis De Reacciones Químicas
Types of Reactions
Fluorogenic dibenzocyclooctyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
The common reagents used in these reactions include azide compounds and copper catalysts. The reaction conditions typically involve room temperature or slightly elevated temperatures (up to 37°C) and solvents like DMSO or PBS .
Major Products
The major products formed from these reactions are highly fluorescent triazole compounds, which are useful for various labeling and detection applications in biological and chemical research .
Aplicaciones Científicas De Investigación
Fluorogenic dibenzocyclooctyne has a wide range of applications in scientific research:
Mecanismo De Acción
Fluorogenic dibenzocyclooctyne exerts its effects through a click chemistry mechanism. It contains an alkyne group that reacts with azide compounds to form triazole linkages . This reaction is highly specific and efficient, resulting in the formation of highly fluorescent products. The molecular targets involved in this mechanism are azide-containing molecules, and the pathway involves copper-catalyzed azide-alkyne cycloaddition .
Comparación Con Compuestos Similares
Fluorogenic dibenzocyclooctyne is unique in its high sensitivity and selectivity for azide compounds. Similar compounds include other dibenzocyclooctyne derivatives and fluorogenic probes like nitrones, nitrile oxides, and diazo derivatives . fluorogenic dibenzocyclooctyne stands out due to its rapid reaction kinetics and high fluorescence intensity, making it particularly useful for applications requiring minimal background signal interference .
Propiedades
Fórmula molecular |
C19H12O3 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |
InChI |
InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |
Clave InChI |
BZYUEUWYGRHCPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
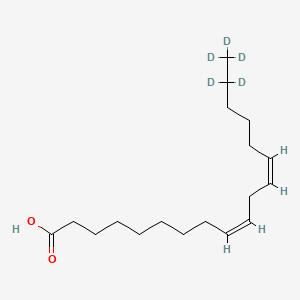
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
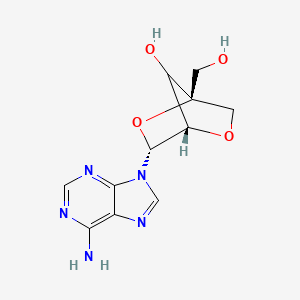
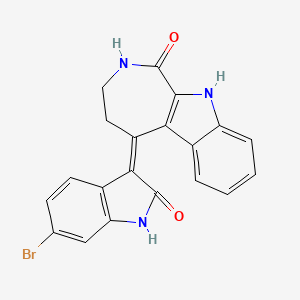
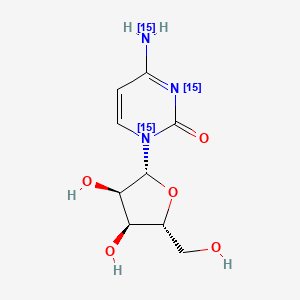
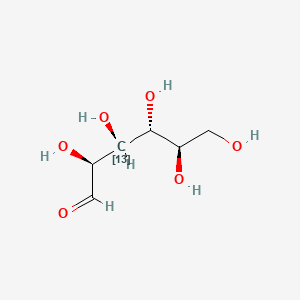
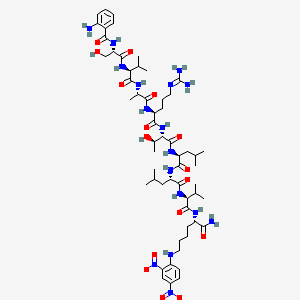


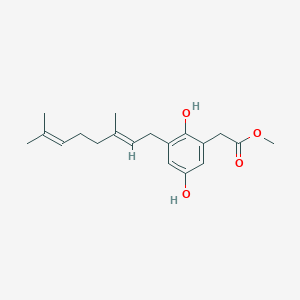
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
